2-Methyl-2-(4-methylphenyl)butanoic acid

Description

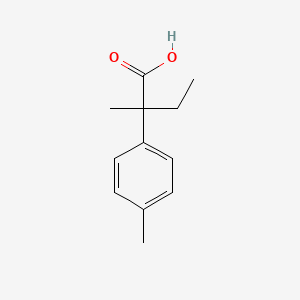

2-Methyl-2-(4-methylphenyl)butanoic acid is a branched carboxylic acid featuring a methyl group and a 4-methylphenyl substituent at the second carbon of the butanoic acid backbone. The steric and electronic effects of the 2-methyl and 4-methylphenyl groups likely influence its physical properties (e.g., melting point, solubility) and reactivity compared to linear isomers or other substituted derivatives.

Properties

CAS No. |

141045-47-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Synonyms |

Benzeneacetic acid, -alpha--ethyl--alpha-,4-dimethyl-, (S)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylphenyl)butanoic acid typically involves the use of Grignard reagents. One common method is the reaction of 2-chlorobutane with carbon dioxide in the presence of a Grignard reagent to form the desired product . The reaction conditions usually require anhydrous solvents and a controlled temperature to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methyl-branched structure allows it to interact uniquely with different biological molecules, leading to diverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

- 4-(4-Methylphenyl)butanoic acid Structure: Linear butanoic acid with a 4-methylphenyl group at the terminal carbon. Properties: Molecular formula C₁₁H₁₄O₂ (MW 178.22), CAS 4521-22-6, mp 54–58°C .

- 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid Structure: Branched butanoic acid with a trifluoromethyl group and 4-methylphenyl substituent at C2. Properties: Molecular formula C₁₁H₁₁F₃O₂ (MW 232.20), CAS 2060043-87-8 . Key Differences: The electron-withdrawing trifluoro group significantly lowers the pKa of the carboxylic acid (increasing acidity) compared to the target compound’s methyl groups .

Functional Group Variations

- 4-{[2-(4-methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride Structure: Butanoic acid with an amino-ketone side chain at C4 and a 4-methylphenyl group. Properties: Molecular formula C₁₃H₁₇NO₃·HCl (MW 271.73), CAS 1193389-37-5 .

- 2-Methyl-2-(pyridin-2-yloxy)butanoic acid Structure: Branched butanoic acid with a pyridinyloxy group at C2. Properties: Molecular formula C₁₀H₁₃NO₃ (MW 195.21), CAS 605680-43-1 .

Amino-Substituted Derivatives

- (S)-3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride Structure: Butanoic acid with an amino group at C3 and a 4-methylphenyl group at C4. Properties: Molecular formula C₁₁H₁₅NO₂·HCl (MW 229.70), CAS 270062-95-8 . Key Differences: The amino group enhances water solubility and enables zwitterionic behavior, making it more suitable for biomedical applications than the target compound.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Methyl-2-(4-methylphenyl)butanoic acid* | C₁₂H₁₆O₂ | 200.25 | Not provided | Not available | 2-methyl, 2-(4-methylphenyl) |

| 4-(4-Methylphenyl)butanoic acid | C₁₁H₁₄O₂ | 178.22 | 4521-22-6 | 54–58 | 4-(4-methylphenyl) |

| 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid | C₁₁H₁₁F₃O₂ | 232.20 | 2060043-87-8 | Not available | 2-(4-methylphenyl), 4-CF₃ |

| (S)-3-Amino-4-(4-methylphenyl)butanoic acid HCl | C₁₁H₁₅NO₂·HCl | 229.70 | 270062-95-8 | Not available | 3-amino, 4-(4-methylphenyl) |

| 2-Methyl-2-(pyridin-2-yloxy)butanoic acid | C₁₀H₁₃NO₃ | 195.21 | 605680-43-1 | Not available | 2-methyl, 2-(pyridinyloxy) |

*Theoretical values for the target compound, inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.